Product packaging for Kitasamycin tartrate(Cat. No.:CAS No. 37280-56-1)

Kitasamycin tartrate

Cat. No.: B1673654
CAS No.: 37280-56-1
M. Wt: 850.0 g/mol
InChI Key: LCDBILLRZFJKMN-UHAPRCTLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kitasamycin Tartrate (also known as Leucomycin tartrate) is a 16-membered macrolide antibiotic produced by Streptomyces kitasatoensis . This compound acts as a potent protein synthesis inhibitor by specifically binding to the 50S subunit of the bacterial ribosome . Its binding interferes with the translocation step of protein synthesis, effectively stalling the production of vital proteins and leading to the impairment of bacterial cellular functions and reproduction . This mechanism grants it a broad spectrum of antimicrobial activity against a range of Gram-positive bacteria and some Gram-negative bacteria, making it a valuable tool for researching antibacterial strategies . Beyond its established antibiotic applications, emerging research highlights its promising antifibrotic potential. In vitro studies on human Tenon's fibroblasts demonstrate that Kitasamycin can inhibit the TGF-β1-mediated transformation of fibroblasts into myofibroblasts and suppress the expression of key fibrotic markers such as α-smooth muscle actin (α-SMA) and fibronectin in a concentration-dependent manner . This positions this compound as a compelling candidate for investigating novel therapeutic concepts aimed at preventing specific fibrotic processes, for instance, in the context of improving outcomes in glaucoma surgery . The product is supplied for research applications only and is not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H67NO18 B1673654 Kitasamycin tartrate CAS No. 37280-56-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

37280-56-1

Molecular Formula

C40H67NO18

Molecular Weight

850.0 g/mol

IUPAC Name

2,3-dihydroxybutanedioic acid;2-[(4R,5S,6S,7R,9R,10R,11Z,13Z,16R)-6-[(2S,3R,4R,5S,6R)-4-(dimethylamino)-3-hydroxy-5-[(2R,5S,6R)-5-hydroxy-4,4,6-trimethyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-4,10-dihydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C36H61NO12.C4H6O6/c1-20-17-24(15-16-38)32(33(44-9)26(40)18-27(41)45-21(2)13-11-10-12-14-25(20)39)49-35-30(42)29(37(7)8)31(22(3)47-35)48-28-19-36(5,6)34(43)23(4)46-28;5-1(3(7)8)2(6)4(9)10/h10-12,14,16,20-26,28-35,39-40,42-43H,13,15,17-19H2,1-9H3;1-2,5-6H,(H,7,8)(H,9,10)/b11-10-,14-12-;/t20-,21-,22-,23-,24+,25+,26-,28-,29-,30-,31-,32+,33+,34-,35+;/m1./s1

InChI Key

LCDBILLRZFJKMN-UHAPRCTLSA-N

SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Isomeric SMILES

C[C@@H]1C/C=C\C=C/[C@@H]([C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)OC)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@@H]3CC([C@@H]([C@H](O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)C)N(C)C)O)CC=O)C)O.C(C(C(=O)O)O)(C(=O)O)O

Appearance

Solid powder

Other CAS No.

37280-56-1

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Kitasamycin tartrate;  Leucomycin tartrate; 

Origin of Product

United States

Molecular Mechanisms of Antibacterial Action

Inhibition of Bacterial Protein Synthesis

The primary mechanism by which kitasamycin (B1683686) tartrate inhibits bacterial growth is through the disruption of protein synthesis. patsnap.comncats.iorajournals.inlumenlearning.com This process involves the translation of messenger RNA (mRNA) into polypeptides by ribosomes. patsnap.com

Ribosomal Target Site: 50S Ribosomal Subunit Binding

Kitasamycin tartrate specifically targets the large 50S ribosomal subunit in bacteria. patsnap.comlumenlearning.compatsnap.comcymitquimica.combiosynth.com By binding to this subunit, the antibiotic interferes with the ribosome's function. patsnap.comlumenlearning.compatsnap.com

Specific Interaction with 23S Ribosomal RNA (rRNA)

Within the 50S ribosomal subunit, this compound binds to the 23S rRNA. patsnap.com This interaction is key to its inhibitory activity. patsnap.com

Interference with the Translocation Step of Protein Elongation

This compound interferes with the translocation step of protein synthesis. patsnap.com Translocation is the process where the ribosome moves along the mRNA strand. patsnap.com

Disruption of Ribosomal Movement Along mRNA and Polypeptide Chain Elongation

Binding of this compound to the 50S subunit prevents the proper movement of the ribosome along the mRNA. patsnap.com This disruption stalls the synthesis of vital proteins and hinders the elongation of the polypeptide chain. patsnap.com

Impact on the Formation of the Ribosomal Initiation Complex

While the primary focus is on translocation, macrolides, including kitasamycin, can also impact the formation of the ribosomal initiation complex. lumenlearning.com

Primary Mode of Action: Bacteriostatic Activity

This compound primarily exerts its antibacterial effect by inhibiting protein synthesis within the bacterial cell. patsnap.comncats.iopatsnap.comcymitquimica.com This mechanism is crucial as protein synthesis is essential for bacterial growth and proliferation. patsnap.com The process of protein synthesis in bacteria involves the translation of messenger RNA (mRNA) into polypeptides, which are then folded into functional proteins, taking place in the ribosome. patsnap.com

The bacterial ribosome is composed of two subunits: the large 50S subunit and the small 30S subunit. patsnap.com this compound specifically targets the 50S ribosomal subunit. patsnap.compatsnap.comcymitquimica.combiosynth.com By binding to the 23S rRNA within the 50S subunit, this compound interferes with the translocation step of protein synthesis. patsnap.com Translocation is the process by which the ribosome moves along the mRNA strand, adding amino acids to the growing polypeptide chain. patsnap.com When this compound binds to the 50S subunit, it prevents the proper movement of the ribosome, thereby stalling the synthesis of vital proteins. patsnap.com This inhibition of protein synthesis leads to detrimental effects on the bacterial cell, impairing functions like cell wall construction, metabolic processes, and reproduction. patsnap.com This ultimately weakens the bacterial cells. patsnap.com

Macrolide antibiotics, including kitasamycin, are predominantly bacteriostatic. apvma.gov.au This means they inhibit bacterial growth and replication rather than directly killing the bacteria. patsnap.comapvma.gov.au The inhibition of protein synthesis by binding to the 50S ribosomal subunit is the basis for this bacteriostatic effect. patsnap.comcymitquimica.combiosynth.comapvma.gov.au

Detailed research findings highlight the binding of kitasamycin to the 50S ribosomal subunit as the core of its mechanism. patsnap.compatsnap.comcymitquimica.combiosynth.com Studies on the inhibition of protein synthesis by related polypeptide antibiotics have shown that these antibiotics inhibit the transfer of amino acid from aminoacyl-soluble ribonucleic acid (s-RNA) to peptide. nih.gov While this specific study focused on related complexes, the principle of inhibiting peptide chain elongation is consistent with the known mechanism of macrolides like kitasamycin. patsnap.compatsnap.comnih.gov The antibiotics bind irreversibly to the ribosome or destroy its functional identity, and their action is apparently a result of competition between the antibiotic and messenger RNA for functional site(s) on the ribosome. nih.gov

Research indicates that kitasamycin exhibits activity against a spectrum of pathogens including Mycoplasmas, Gram-positive bacteria, some Gram-negative bacteria, Leptospira, and Rickettsia. ncats.ioqhdwyp.comrajournals.in It has also shown effectiveness against most bacteria resistant to penicillin, oxytetracycline, chlortetracycline, erythromycin (B1671065), and chloramphenicol (B1208) strains. ncats.iorajournals.in In vitro studies have determined the activity of kitasamycin against clinical isolates of Gram-positive cocci, such as S. aureus, Str. pyogenes, and Dipl. pneumoniae. ncats.io

Spectrum of Antimicrobial Activity and Comparative Studies

Activity Profile Against Gram-Positive Bacterial Species (e.g., Staphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniae, Bacillus tetanus, Bacillus diphtheria)

Kitasamycin (B1683686) tartrate exhibits a strong inhibitory effect on Gram-positive bacteria. ncats.iorajournals.indrugfuture.com It has shown activity against the vast majority of clinical isolates of Staphylococcus aureus, Streptococcus pyogenes, and Diplococcus pneumoniae. ncats.io Kitasamycin is also reported to be effective against Bacillus tetanus and Bacillus diphtheria. rajournals.in A notable characteristic of kitasamycin is its efficacy against many Staphylococcus aureus strains that have developed resistance to penicillin and erythromycin (B1671065). ncats.iorajournals.in

Efficacy Against Select Gram-Negative Bacterial Species (e.g., Neisseria gonorrhoeae, Bacillus pertussis, Escherichia coli, Salmonella, Vibrio, Haemophilus, Klebsiella, Pseudomonas)

While primarily known for its Gram-positive activity, kitasamycin tartrate also has a considerable inhibitory effect on certain Gram-negative bacteria. rajournals.in It is effective against Neisseria gonorrhoeae and Bacillus pertussis. rajournals.in Kitasamycin's broad spectrum includes Escherichia coli, Salmonella, Vibrio, and Haemophilus. rajournals.in However, Escherichia coli, Salmonella spp., other Enterobacteriaceae, and non-fastidious Gram-negative non-fermentative bacteria like Pseudomonas aeruginosa are often intrinsically resistant to macrolides due to the structure of their outer membrane. apvma.gov.au

Inhibition of Atypical Bacteria and Other Pathogens (e.g., Mycoplasmas, Leptospira, Rickettsia, Spirochaetes, some larger viruses)

This compound demonstrates inhibitory effects on atypical bacteria such as Mycoplasma, Leptospira, and Rickettsia. ncats.iorajournals.in Its antibacterial spectrum also includes Spirochaetes and some larger viruses. medchemexpress.comrajournals.inmedchemexpress.com The sensitivity of Mycoplasma species to kitasamycin suggests a potential role in preventing conditions like enzootic pneumonia. researchgate.net

In Vitro Susceptibility Studies Against Recent Clinical Isolates

In vitro studies have evaluated the activity of kitasamycin against recent clinical isolates, particularly Gram-positive cocci. ncats.io For example, the in vitro activity of kitasamycin was determined against 214 Gram-positive cocci isolated from clinical specimens, showing activity against the majority of S. aureus, Str. pyogenes, and Dipl. pneumoniae isolates. ncats.io Studies have also assessed the in vitro susceptibility of field isolates of Mycoplasma synoviae to kitasamycin and other antibiotics. medkoo.comresearchgate.net

Comparative Analysis of Antimicrobial Activity with Other Macrolide Antibiotics (e.g., Tylosin, Erythromycin, Spiramycin (B21755), Oleandomycin, Maridomycin)

This compound's antibacterial activity is considered similar to that of erythromycin. ncats.iorajournals.in Its antimycobacterial activity is also comparable to tylosin, erythromycin, spiramycin, and oleandomycin. ncats.iorajournals.in While kitasamycin has activity against a wide range of pathogens similar to other macrolides, there can be marked differences in the relative activities of different macrolides against specific organisms. apvma.gov.au In vitro studies comparing kitasamycin to maridomycin (B608861) have shown relatively high therapeutic activity of kitasamycin against staphylococcal or streptococcal infections via the oral route, and approximately equal activity against diplococcal infections. medchemexpress.com

Interactive Data Tables

Here are some interactive tables based on the information presented:

Table 1: Activity Spectrum of this compound

Pathogen TypeExamplesActivity
Gram-Positive BacteriaStaphylococcus aureus, Streptococcus pyogenes, Diplococcus pneumoniaeStrong
Bacillus tetanus, Bacillus diphtheriaStrong
Gram-Negative BacteriaNeisseria gonorrhoeae, Bacillus pertussisNotable
Escherichia coli, Salmonella, Vibrio, HaemophilusIncluded
Atypical BacteriaMycoplasma, Leptospira, RickettsiaInhibitory
Other PathogensSpirochaetes, some larger virusesInhibitory

Table 2: Comparative Antimicrobial Activity (Qualitative)

Macrolide AntibioticComparison to this compound's Antibacterial ActivityComparison to this compound's Antimycobacterial Activity
ErythromycinSimilarSimilar
TylosinNot specified in detailSimilar
SpiramycinNot specified in detailSimilar
OleandomycinNot specified in detailSimilar
MaridomycinSimilar (weak bactericidal against Staphylococci in vitro)Not specified

Table 3: In Vitro Susceptibility of Mycoplasma synoviae Isolates to Kitasamycin and Other Antibiotics (Example Data from Search Result)

AntibioticMIC Range (µg/ml)MIC50 (µg/ml)MIC90 (µg/ml)
Aivlosin0.006–0.0240.0060.006
Tylosin0.006–0.0240.0120.012
Tiamulin0.024–0.0980.050.05
Kitasamycin0.39–1.560.781.56
Enrofloxacin (B1671348)0.39–3.120.391.56
Chlortetracycline0.78–≥12.51.56≥12.5
Oxytetracycline0.78–≥12.51.56≥12.5

Mechanisms of Antibiotic Resistance

Ribosomal Modification Leading to Reduced Binding Affinity

One common mechanism of resistance to macrolide antibiotics, including kitasamycin (B1683686) tartrate, involves modifications to the bacterial ribosome. patsnap.com These modifications, often mutations in ribosomal proteins or ribosomal RNA (rRNA), particularly the 23S rRNA within the 50S subunit, can reduce the binding affinity of the antibiotic to its target site. patsnap.com A reduced binding affinity diminishes the inhibitory effect of kitasamycin tartrate on protein synthesis, thereby conferring resistance to the bacteria. patsnap.com

Role of Antibiotic Efflux Pump Activation in Bacterial Resistance

Efflux pumps are bacterial membrane proteins that actively transport antimicrobial compounds out of the cell, thereby reducing their intracellular concentration and rendering them less effective. nih.gov This mechanism plays a significant role in bacterial resistance to a wide range of antibiotics, including macrolides. nih.govmdpi.com While general information on efflux pumps in Gram-negative bacteria like Escherichia coli is available, and kitasamycin has been identified as a substrate for some efflux pumps researchgate.net, specific detailed research findings solely focusing on the activation and role of efflux pumps in conferring resistance specifically to this compound were not extensively detailed in the search results. Efflux pumps can contribute to multidrug resistance by expelling various structurally diverse compounds. nih.gov

Enzymatic Degradation of this compound Molecules

Bacteria can also develop resistance through the enzymatic degradation or modification of the antibiotic molecule. patsnap.com This involves the acquisition of genes that encode enzymes capable of breaking down or altering the chemical structure of this compound, rendering it inactive. patsnap.com While this is a known mechanism for antibiotic resistance in general, specific detailed research findings on the enzymatic degradation pathways and the enzymes involved in the breakdown of this compound were not extensively detailed in the search results.

Molecular Epidemiology of Resistance Genes in Bacterial Populations (e.g., in Escherichia coli)

The molecular epidemiology of antibiotic resistance genes involves studying the prevalence, distribution, and transmission of genes that confer resistance within bacterial populations. In the context of Escherichia coli, a study on antibiotic resistance in E. coli from poultry production in South Africa identified the historical use of this compound as a potential factor contributing to observed resistance profiles to various antibiotics. nih.govresearchgate.net While this study focused on a range of resistance genes (e.g., blaCTX-M, sul1, tetA, tetB) and general antibiotic resistance patterns in E. coli, it highlighted the potential influence of this compound usage on the resistome in this bacterial species within that specific environment. nih.govresearchgate.net E. coli is recognized as a significant reservoir of antimicrobial resistance genes with a high capacity for horizontal gene transfer. nih.gov

A study in South Africa on E. coli isolates from poultry production found varying percentages of non-susceptibility to several antibiotics. nih.govresearchgate.net While not exclusively focused on this compound resistance genes, the study's findings on the prevalence of resistance to other antibiotics and the presence of genes like tetA and tetB (tetracycline resistance genes) provide context for the broader landscape of antibiotic resistance in bacterial populations exposed to veterinary antibiotics, including this compound. nih.govresearchgate.net

AntibioticPercentage Non-Susceptibility in E. coli Isolates (South Africa Poultry Study)
Ampicillin48.1% nih.govresearchgate.net
Tetracycline27.4% nih.govresearchgate.net
Nalidixic acid20.3% nih.govresearchgate.net
Trimethoprim-sulfamethoxazole13.9% nih.govresearchgate.net
Chloramphenicol (B1208)11.7% nih.govresearchgate.net
Ceftriaxone0.8% nih.govresearchgate.net
Azithromycin0.8% nih.govresearchgate.net

The study also reported the frequency of certain resistance genes: blaCTX-M (100%), sul1 (80%), tetA (77%), and tetB (71%). nih.govresearchgate.net

Influence of Historical Antimicrobial Usage on the Development of Resistance Profiles

Historical antimicrobial usage is a significant driver in the development of resistance profiles in bacterial populations. researchgate.net The sustained or widespread use of an antibiotic like this compound exerts selective pressure on bacteria, favoring the survival and proliferation of resistant strains. researchgate.net Over time, this leads to an increase in the prevalence of resistance mechanisms within bacterial populations exposed to the antibiotic. researchgate.net The study in South Africa explicitly suggested that the observed resistance patterns in E. coli from poultry could be attributed to the historical use of various antibiotics, including this compound, in the poultry industry. nih.govresearchgate.net This highlights the long-term impact of antibiotic usage practices on the emergence and persistence of resistance.

Biosynthesis and Structural Biology Research

Elucidation of Biosynthetic Pathways in Streptomyces kitasatoensis

The biosynthesis of kitasamycin (B1683686) in Streptomyces kitasatoensis involves complex pathways, characteristic of polyketide macrolide production. Studies have shown that the addition of precursors to the fermentation medium can significantly influence kitasamycin biosynthesis and the distribution of its components. ufu.brnih.govnih.gov For instance, the addition of L-valine and L-leucine has been shown to direct biosynthesis towards specific pairs of kitasamycin components. L-valine favors the production of the A4/A5 pair (where R2 is butyryl), while L-leucine promotes the biosynthesis of the A1/A3 pair (where R2 is isovaleryl). nih.govnih.gov The total kitasamycin yield can be substantially increased with the addition of these precursors, with L-leucine leading to a quadrupling of titers in one study. nih.govnih.gov

Further research into optimizing biosynthesis has explored the effect of compounds like ethyl acetate (B1210297). The addition of ethyl acetate to the fermentation medium of Streptomyces kitasatoensis Z-7 resulted in a 21% increase in kitasamycin titer in a 15-L fermentor compared to control conditions. ufu.brresearchgate.net This was associated with an increase in the content of the A5 component and a slight decrease in the A4 component. ufu.brresearchgate.net Ethyl acetate is thought to supply precursors for biosynthesis and induce the synthesis of enzymes like acyl-CoA synthetases, acyl-phosphotransferases, and acyl-kinases, which activate short-chain fatty acids. ufu.brresearchgate.net Increased levels of acetyl-CoA are suggested to contribute to the higher kitasamycin titer. ufu.brresearchgate.net

Mutagenesis Studies and Strategies for Production Optimization

Mutagenesis studies have been employed to enhance kitasamycin production and alter the composition of the produced complex. Streptomyces kitasatoensis B-896, the producing strain, shows varying susceptibility to amino acid analogs. It is highly resistant to α-aminobutyric acid (an analog of L-valine) but sensitive to L-leucine analogs such as 5′, 5′, 5′-trifluoroleucine and 4-azaleucine. nih.govnih.gov

Isolation of 4-azaleucine-resistant mutants has proven valuable for optimizing kitasamycin production. nih.govnih.govasm.org These mutants overproduce L-leucine in the absence of added precursors and yield a kitasamycin complex predominantly composed of the A1/A3 pair. nih.govnih.govasm.org This is attributed to mutations that likely affect regulatory mechanisms, potentially leading to derepression or desensitization of α-isopropylmalate synthase (the initial enzyme in the L-leucine pathway) to feedback inhibition by leucine. nih.govnih.govasm.org Such regulatory mutants are considered economically significant as they can produce a kitasamycin complex enriched in the more potent A1/A3 components without the need for expensive precursors. nih.govnih.govasm.orgresearchgate.net

Strategies for production optimization also include the use of surfactants, which have been shown to enhance the biosynthesis of secondary metabolites in Streptomyces kitasatoensis, including kitasamycin. d-nb.info

Structural Analysis of Kitasamycin Components and Analogues

Kitasamycin is a complex mixture of closely related macrolide compounds. ufu.brjkchemical.com These components, often referred to as leucomycins, differ in the acyl group at the 4″ position of the mycarose (B1676882) sugar and the modification (hydroxylation or acetylation) at the 3 position of the 16-membered lactone ring. ufu.brasm.org Common components include A1, A3, A4, A5, A9, A8, A7, A6, and A13. ufu.br

Structural analysis techniques, such as Liquid Chromatography-Mass Spectrometry (LC/MS), have been utilized to identify and characterize the individual components within the kitasamycin complex. researchgate.net This method allows for the separation and identification of various components, including those not previously reported. researchgate.net The characteristic chromatographic behavior and UV spectra of these macrolides aid in their identification. researchgate.net

Kitasamycin tartrate is a specific salt form of kitasamycin. medkoo.comdrugbank.com Its structure involves kitasamycin and tartaric acid. medkoo.comdrugbank.com

Some examples of kitasamycin components and related macrolides include:

Compound NamePubChem CIDMolecular Formula
Leucomycin (B7888351) A15282322C₄₀H₆₇NO₁₄
Leucomycin A95282328C₃₇H₆₁NO₁₄
Leucomycin A75282326C₄₀H₆₇NO₁₄
Kitasamycin5282189C₃₅H₅₉NO₁₃
Josamycin5282165C₄₂H₆₉NO₁₅
Kitasamycin A1378897-52-6 (CAS)C₄₁H₆₉NO₁₄
Kitasamycin A418361-46-1 (CAS)C₄₁H₆₇NO₁₅
Acetyl kitasamycin133065671C₄₃H₆₉NO₁₆
This compound46705426C₄₀H₆₉NO₁₉

Note: PubChem CID 46705426 for this compound shows a molecular formula of C₄₀H₆₉NO₁₉, which corresponds to a kitasamycin molecule plus tartaric acid (C₄H₆O₆). Other sources list slightly different formulas for this compound, such as C₄₀H₆₇NO₁₈. drugbank.com The base kitasamycin structure (Leucomycin V) has a formula of C₃₅H₅₉NO₁₃. nih.govuni.lu

Structure-Activity Relationship (SAR) Studies of Kitasamycin Derivatives

Structure-Activity Relationship (SAR) studies on kitasamycin and its derivatives, often referred to in the context of leucomycins, have explored how structural variations influence biological activity. The different components of kitasamycin exhibit varying levels of activity. asm.org For example, the A1/A3 pair, with an isovaleryl group at R2, is generally considered the most potent, followed by the A4/A5 pair, which has a butyryl group at R2. nih.govnih.govasm.org

The presence of a hydroxyl group at C-3 of the 16-membered lactone ring (R1 = OH) generally results in higher in vitro biological activity compared to components with an acetyl group at this position (R1 = OCOCH₃). asm.orgresearchgate.net However, acetylated derivatives may exhibit higher blood levels and lower toxicity. researchgate.net

Studies involving chemical modifications of leucomycin A7, a component of kitasamycin, have also been conducted to investigate the impact of structural changes on activity. nih.gov Nitroso Diels-Alder reactions have been used to synthesize derivatives with modifications at the 10,13-positions of the macrolide ring. nih.gov While many of these derivatives retained antibiotic activity similar to the parent compound, some also showed moderate antiproliferative and cytotoxic effects, which are not characteristic of the original leucomycin A7. nih.gov This suggests that structural modifications can lead to altered biological profiles.

The lipophilic acyl group at the R2 position is believed to play a role in the transport of the molecule into target cells. asm.org For instance, while a derivative with R2 = H (compound A11) can inhibit protein synthesis in cell-free systems as effectively as A1 (R2 = isovaleryl), A1 is significantly more active in inhibiting bacterial growth, highlighting the importance of the acyl substituent for cellular uptake. asm.org

Advanced Analytical and Characterization Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic techniques are fundamental in separating complex mixtures and quantifying individual components. For Kitasamycin (B1683686) tartrate, these methods are vital for analyzing the main compound and its various leucomycin (B7888351) components, as well as determining counter-ions like tartaric acid.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is widely applied for the analysis of Kitasamycin tartrate, particularly for determining the content ratio of its active principles, which are a mixture of leucomycins. A typical HPLC method involves using a stainless steel column packed with octylsilanized silica (B1680970) gel. The mobile phase often consists of a mixture of ammonium (B1175870) acetate (B1210297) solution, diluted phosphoric acid, methanol (B129727), and acetonitrile (B52724), adjusted to a specific pH. Detection is commonly performed using an ultraviolet absorption photometer set at a wavelength of 232 nm. pmda.go.jppmda.go.jp

This method allows for the separation and quantification of key components such as leucomycin A5, leucomycin A4, and leucomycin A1. The content ratio of these components is determined by the area percentage method. For instance, a method specifies that the amount of leucomycin A5 should be between 40-70%, leucomycin A4 between 5-25%, and leucomycin A1 between 3-12%. pmda.go.jppmda.go.jp System suitability tests, including system performance and repeatability, are carried out to ensure the method's reliability. System performance may involve assessing the resolution between peaks of leucomycin A5 and a reference standard like Josamycin. pmda.go.jp System repeatability is evaluated by analyzing replicate injections of a sample solution and determining the relative standard deviation of the peak area of a specific component, such as leucomycin A5, which should typically be not more than 1.0%. pmda.go.jp

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) for Trace Analysis

Ultra-High Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC-MS/MS) is a powerful technique utilized for the trace analysis of Kitasamycin and other macrolide antibiotics, particularly in complex matrices. This method offers high sensitivity and selectivity, making it suitable for detecting and quantifying low levels of these compounds.

UHPLC-MS/MS methods for Kitasamycin often involve sample extraction and cleanup steps, such as solid phase extraction (SPE) or enhanced matrix removal (EMR) lipid cartridges, to minimize matrix effects. researchgate.netnih.govnih.gov Chromatographic separation is typically achieved on a C18 column using gradient elution with mobile phases that may include methanol or acetonitrile and an aqueous solution with a modifier like formic acid or ammonium acetate. researchgate.netnih.gov Detection is performed using tandem mass spectrometry, often in positive electrospray ionization (ESI) mode, monitoring specific multiple reaction monitoring (MRM) transitions for the target analytes. researchgate.netnih.govrsc.org

These methods have been developed and validated for the determination of specific kitasamycin components, such as kitasamycin A1, A4, A5, and A13, in various matrices like animal feedstuffs and aquatic products. researchgate.netnih.gov Performance characteristics such as linearity, limits of detection (LOD), limits of quantification (LOQ), and recovery rates are evaluated during method validation. For example, a method for analyzing kitasamycin A1, A4, A5, and A13 in feedstuffs reported linear ranges from 0.01 to 5.0 mg/L with correlation coefficients above 0.99. researchgate.net Another UPLC-MS/MS method for macrolides, including kitasamycin, in aquatic products showed LODs of 0.25–0.50 μg/kg and LOQs of 0.5–1.0 μg/kg, with recoveries between 83.1% and 116.6%. nih.gov

Ion Chromatography for Tartaric Acid Determination and Salt-Forming Rate Evaluation

Ion Chromatography (IC) is specifically employed for the determination of tartaric acid in this compound and for evaluating the salt-forming rate. This technique is well-suited for the analysis of organic acids like tartaric acid. thermofisher.comlcms.cz

A method for determining tartaric acid in this compound for injection utilizes an anion exchange column, such as an IonPac AS19, coupled with a suppressed conductivity detector. chinjmap.com The mobile phase typically consists of a potassium hydroxide (B78521) (KOH) solution. chinjmap.com This method allows for the accurate quantification of the tartaric acid content in the drug substance.

Research findings have demonstrated a good linear relationship for tartaric acid within a specific concentration range (e.g., 1.0-50.0 μg·mL⁻¹) with high correlation coefficients (e.g., r=0.9998). chinjmap.com The limit of quantification (LOQ) for tartaric acid using this method can be as low as 1.0 μg·mL⁻¹. chinjmap.com The accuracy and reliability of the method are further supported by recovery studies, with reported average spiked recoveries around 99.5%. chinjmap.com This ion chromatographic method also facilitates the evaluation of the correlation between the tartaric acid salt-forming rate, pH value, and clarity of this compound preparations. chinjmap.com

Spectroscopic Identification and Structural Confirmation Methods

Spectroscopic techniques provide valuable information regarding the identity and structural characteristics of this compound.

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Ultraviolet-Visible (UV-Vis) Spectrophotometry is used as an identification test for this compound. The method involves preparing a solution of this compound in a suitable solvent, such as methanol, at a specific concentration (e.g., 1 in 40,000). pmda.go.jppmda.go.jpnihs.go.jp The absorption spectrum of this solution is then determined over the UV-Vis range. pmda.go.jppmda.go.jpnihs.go.jppmda.go.jp

For identification, the obtained spectrum is compared to a reference spectrum of this compound. pmda.go.jppmda.go.jpnihs.go.jp Confirmation of identity is based on the similarity of the intensities of absorption at the same wavelengths between the sample spectrum and the reference spectrum. pmda.go.jppmda.go.jpnihs.go.jp Reference UV-Vis spectra for this compound are available in pharmacopoeias. pmda.go.jpmhlw.go.jp

Infrared (IR) Spectrophotometry

Infrared (IR) Spectrophotometry is another essential spectroscopic technique for the identification and structural confirmation of this compound. This method provides information about the functional groups present in the molecule based on their characteristic absorption bands in the infrared region.

The IR spectrum of this compound is typically determined using the potassium bromide disk method. pmda.go.jppmda.go.jp In this method, the sample is dispersed in potassium bromide and pressed into a disk, through which the infrared light is passed. The resulting absorption spectrum is then compared to a reference spectrum of this compound. pmda.go.jppmda.go.jpchemicalbook.in Identification is confirmed if the sample spectrum exhibits similar intensities of absorption at the same wave numbers as the reference spectrum. pmda.go.jppmda.go.jp Reference IR spectra for this compound are also included in pharmacopoeias. mhlw.go.jp Comparing the sample's IR spectrum to that of a reference standard is a common method for verifying the identity of the compound. chemicalbook.in

Immunoassays for Detection and Cross-Reactivity Assessment

Immunoassays, particularly Enzyme-Linked Immunosorbent Assay (ELISA), are valuable tools for the detection and quantification of antibiotic residues, including macrolides like this compound, in various matrices. These methods offer advantages such as high sensitivity, specificity, and throughput, making them suitable for screening purposes.

Development and Validation of Enzyme-Linked Immunosorbent Assay (ELISA)

The development of an ELISA for this compound involves the production of specific antibodies that can recognize and bind to the compound. For small molecules like macrolides, which lack inherent immunogenicity, they are typically conjugated to carrier proteins to create immunogens that can elicit an immune response in animals. acs.org Monoclonal antibodies offering high specificity and affinity are often preferred for ELISA development. acs.orgnih.gov

The validation of a developed ELISA involves assessing several performance parameters to ensure its reliability and accuracy. These parameters typically include sensitivity (e.g., limit of detection (LOD) and 50% inhibition concentration (IC₅₀)), accuracy (e.g., recovery rates from spiked samples), and precision (e.g., intra- and inter-assay variability). acs.orgresearchgate.net

Research has demonstrated the successful development of monoclonal antibody-based indirect competitive ELISAs for the determination of Kitasamycin residue. One study reported achieving an IC₅₀ of 5.7 ± 1.4 μg/L with a sensitive antibody by optimizing ELISA conditions. nih.gov The LODs for Kitasamycin in different animal tissues in this study ranged from 22.47 μg/kg to 29.32 μg/kg, with recoveries from fortified tissues between 70% and 120% and coefficients of variation below 20%. nih.gov

Determination of Cross-Reactivity Profiles with Structurally Related Macrolide Antibiotics

Cross-reactivity is a critical aspect to evaluate during the development and validation of immunoassays for antibiotics, especially within a class like macrolides where compounds share structural similarities. nih.govresearchgate.net Cross-reactivity occurs when the antibody developed for a specific analyte also binds to other structurally related compounds, potentially leading to false positive results or overestimation of the target analyte concentration.

Studies evaluating the cross-reactivity of immunoassays developed for macrolides have shown varying degrees of cross-reactivity with Kitasamycin. For instance, an indirect competitive ELISA developed for spiramycin (B21755) demonstrated negligible cross-reactivity with most tested macrolide antibiotics but showed a notable cross-reactivity of 23.4% with kitasamycin. acs.org This highlights the importance of assessing cross-reactivity profiles to understand the specificity of the immunoassay and its potential limitations when analyzing samples that may contain multiple macrolide residues.

Table 1: Cross-Reactivity of an Anti-Spiramycin ELISA with Kitasamycin and Other Macrolides acs.org

CompoundIC₅₀ (ng/mL)Cross-Reactivity (%)
Spiramycin4.15100
Kitasamycin23.417.7
Josamycin79.515.2
Other macrolide antibiotics*>1000<0.4

*Includes erythromycin (B1671065), erythromycin ethylsuccinate, erythromycylamine, dirithromycin, roxithromycin, clarithromycin, oleandomycin, azithromycin, desosaminylazithromycin, tularaemia, eprinomectin, tylosin, tilmicosin, valnemulin, tiamulin, avermectins, ivermectin, doramectin, and emamection benzoate. acs.org

Bioassay Techniques for Potency and Interaction Assessment

Bioassay techniques are essential for determining the biological activity or potency of antibiotics and for studying their interactions with other antimicrobial agents. These methods rely on the inhibitory effect of antibiotics on susceptible microorganisms. slideshare.netuspbpep.comnihs.go.jp

Microbiological Assay Methods (e.g., Cylinder-Plate Method)

Microbiological assays, such as the cylinder-plate method (also known as the agar (B569324) diffusion assay), are standard techniques used to determine the potency of antibiotics. pmda.go.jpslideshare.netuspbpep.comnihs.go.jp This method involves placing solutions of the antibiotic in cylinders on the surface of an agar plate seeded with a susceptible test microorganism. uspbpep.comnihs.go.jp The antibiotic diffuses into the agar, creating a zone of inhibition where bacterial growth is prevented. uspbpep.comnihs.go.jp The diameter of the inhibition zone is proportional to the concentration of the antibiotic. slideshare.netuspbpep.com

For this compound, the cylinder-plate method is specified in pharmacopoeial standards for determining its potency. pmda.go.jp Bacillus subtilis ATCC 6633 is commonly used as the test organism for this assay. The assay involves preparing agar plates with suitable media and inoculating them with the test organism. pmda.go.jp Standard solutions of this compound with known potency and sample solutions are placed in cylinders on the agar surface. pmda.go.jp After incubation, the diameters of the inhibition zones are measured and compared to a standard curve to determine the potency of the sample. slideshare.netuspbpep.com

The potency of this compound is typically expressed in terms of milligrams of kitasamycin activity, often based on the activity of leucomycin A5. pmda.go.jp One milligram (potency) of this compound is equivalent to 0.530 mg of leucomycin A5. pmda.go.jp

Agar Bioassay for In Vitro Pharmacological Interaction Studies

Agar bioassay methods, such as the agar diffusion or agar dilution methods, can be adapted to study the in vitro pharmacological interactions between this compound and other antimicrobial agents. These studies are crucial for evaluating potential synergistic, additive, or antagonistic effects of antibiotic combinations. researchgate.netrajournals.inresearchgate.net

One approach involves using an in vitro challenge method combined with agar bioassay and subsequent analysis using graphical representations like isobolograms. researchgate.netrajournals.inresearchgate.net This method allows for the assessment of the combined effect of two or more antibiotics on a test microorganism. By testing various concentration ratios of the antibiotics and observing the resulting inhibition of microbial growth on agar plates, researchers can determine the nature of their interaction. researchgate.netrajournals.in

A study investigating the interactive effect between this compound and doxycycline (B596269) hydrate (B1144303) utilized an agar bioassay method. researchgate.netrajournals.in The results were analyzed using isobolograms to calculate the interaction. researchgate.netrajournals.in The criteria used to quantify the results included defining a synergistic effect when the actual/theoretical effect (SMEF) was greater than 1, an additive effect when the SMEF was equal to 1, and a zone of indifference between antagonism and additive effect. researchgate.netrajournals.in This study observed a synergistic effect between this compound and doxycycline hydrate at a specific concentration ratio, suggesting a beneficial interaction for certain applications. researchgate.netrajournals.in

Table 2: In Vitro Interaction between this compound and Doxycycline Hydrate (Example Finding) researchgate.netrajournals.in

Antibiotic CombinationConcentration Ratio (this compound : Doxycycline Hydrate)SMEFInteraction Type
This compound + Doxycycline Hydrate1 : 41.45Synergistic

*SMEF: Synergistic Maximal Effect Factor, a value greater than 1 indicates synergy. researchgate.netrajournals.in

These bioassay techniques provide valuable insights into the biological activity and potential interactions of this compound, complementing the information obtained from chemical and immunological analyses.

Pharmacological Interactions and Non Antimicrobial Biological Activities

Molecular Interactions with Xenobiotic-Metabolizing Enzymes

Xenobiotic-metabolizing enzymes, particularly the cytochrome P450 (CYP) system, play a crucial role in the biotransformation and clearance of numerous drugs and other foreign compounds. Interactions between antibiotics and these enzymes can significantly alter the pharmacokinetics of co-administered substances.

Investigation of Cytochrome P450 Enzyme Inhibition (e.g., CYP3A, CYP3A4)

The cytochrome P450 3A (CYP3A) subfamily, especially CYP3A4, is a major contributor to the metabolism of a large proportion of therapeutic drugs in humans. medsafe.govt.nznih.govwikipedia.org Studies have indicated that macrolide antibiotics, including kitasamycin (B1683686), can interact with CYP enzymes. Kitasamycin is categorized as a Cytochrome P-450 CYP3A Inhibitor and a Cytochrome P-450 CYP3A4 Inhibitor. drugbank.com Drugs that inhibit liver enzymes such as cytochrome P450 can influence the metabolism of kitasamycin tartrate, potentially leading to altered efficacy or increased toxicity. patsnap.com Conversely, this compound's inhibitory effect on CYP3A4 can impact the metabolism of other drugs that are substrates for this enzyme. drugbank.com

Research into the Molecular Basis of Metabolism of Other Compounds Due to this compound Interactions

The inhibition of CYP3A4 by this compound can decrease the metabolism of various compounds. drugbank.com For instance, the metabolism of albendazole, alfuzosin, atorvastatin, azithromycin, buspirone, caffeine, carbamazepine, cephalexin, cilostazol, colchicine, isavuconazole, lacosamide, and lefamulin (B1674695) can be decreased when combined with kitasamycin. drugbank.com Furthermore, kitasamycin can increase the serum concentration of numerous drugs, including alectinib, alfentanil, alpelisib, alprazolam, astemizole, axitinib, betamethasone, budesonide, busulfan, cabazitaxel, cabergoline, ceritinib, cisapride, conivaptan, copanlisib, corticotropin, cortisone (B1669442) acetate (B1210297), and crizotinib. drugbank.com This broad impact on the metabolism and serum concentration of other drugs highlights the potential for drug-drug interactions when this compound is co-administered with medications metabolized by CYP3A4.

Inter-Antibiotic Pharmacological Interactions

In Vitro Studies on Synergism and Antagonism with Other Antibiotics (e.g., Doxycycline (B596269) Hydrate)

In vitro tests have been conducted to evaluate the pharmacological interaction between this compound and other antibiotics. A study investigating the combination of this compound and doxycycline hydrate (B1144303) using an in vitro challenge method and agar (B569324) bioassay found a synergistic effect. rajournals.inresearchgate.netrajournals.inresearchgate.net The synergistic effect was quantified using the graphical representation known as an isobologram. rajournals.inresearchgate.netrajournals.inresearchgate.net Specifically, a synergistic effect was defined when the actual/theoretical effect (SMEF) was greater than 1. rajournals.inresearchgate.netrajournals.in The best SMEF observed for the combination of this compound and doxycycline hydrate was 1.45 at a concentration ratio of 1:4 (this compound to doxycycline hydrate). rajournals.inresearchgate.netrajournals.in

Another study examined the in vitro interactions between kitasamycin and three quinolone antibiotics (enrofloxacin, norfloxacin (B1679917), and oxolinic acid) against Actinobacillus pleuropneumoniae strains. scirp.org The combination of kitasamycin with enrofloxacin (B1671348) demonstrated an antagonistic interaction against all four serotypes tested. scirp.org Kitasamycin combined with norfloxacin showed an indifferent interaction against all four serotypes. scirp.org The combination of kitasamycin and oxolinic acid exhibited an antagonistic effect against serotypes 1, 3, and 5, but a synergistic effect against serotype 7. scirp.org

Isobolographic Analysis for Quantifying Combination Effects

Isobolographic analysis is a graphical method used to quantify the interaction between two or more agents, such as antibiotics. rajournals.inresearchgate.netrajournals.inresearchgate.netscirp.orgresearchgate.net This method involves plotting isobols, which represent combinations of drug concentrations that produce a specific effect (e.g., inhibition of bacterial growth). rajournals.inresearchgate.netrajournals.inresearchgate.netscirp.orgresearchgate.net In the studies involving this compound and other antibiotics, isobolograms were used to calculate and visualize the nature of the interaction. rajournals.inresearchgate.netrajournals.inresearchgate.netscirp.org The criteria used to quantify the results typically define synergy, additivity, and antagonism based on the relationship between the observed effect of the combination and the theoretical additive effect of the individual drugs. rajournals.inresearchgate.netrajournals.in For instance, a synergistic effect is indicated when the combination requires lower concentrations of each drug to achieve the same effect as either drug alone. rajournals.inresearchgate.netrajournals.in

Modulatory Effects on Host Metabolic Pathways (beyond antimicrobial activity)

While primarily known for its antimicrobial action, research suggests that kitasamycin may have effects on host metabolic pathways, particularly concerning lipid metabolism. Studies in pigs have investigated the impact of different doses of kitasamycin on intramuscular fat accumulation, cecal microflora, and short-chain fatty acids (SCFAs). researchgate.netnih.gov Findings revealed that a subtherapeutic dose of kitasamycin led to increased back fat thickness, fat content in muscle, and elevated plasma total cholesterol levels, accompanied by alterations in cecal microflora and SCFA concentrations. nih.gov This suggests that kitasamycin, at certain doses, may influence host lipid metabolism, potentially mediated through its effects on the gut microbiota. researchgate.netnih.gov

Data Table: In Vitro Interactions of Kitasamycin with Other Antibiotics

CombinationTested Organism/SerotypesInteraction Type (Overall/Specific)Quantification MethodSource
This compound + Doxycycline hydrateNot specified (in vitro challenge)SynergisticIsobologram (SMEF > 1) rajournals.inresearchgate.netrajournals.inresearchgate.net
Kitasamycin + EnrofloxacinA. pleuropneumoniae (Serotypes 1, 3, 5, 7)Antagonistic (all serotypes)Isobologram (FIC index) scirp.org
Kitasamycin + NorfloxacinA. pleuropneumoniae (Serotypes 1, 3, 5, 7)Indifferent (all serotypes)Isobologram (FIC index) scirp.org
Kitasamycin + Oxolinic acidA. pleuropneumoniae (Serotypes 1, 3, 5, 7)Antagonistic (1, 3, 5), Synergistic (7)Isobologram (FIC index) scirp.org

Data Table: Effect of Kitasamycin on Lipid Metabolism in Pigs

Kitasamycin DoseBack Fat ThicknessIntramuscular Fat ContentPlasma Total CholesterolCecal Microflora AlterationsSCFA Concentration AlterationsSource
SubtherapeuticIncreasedIncreasedElevatedPresentPresent nih.gov
TherapeuticNot specifiedNot specifiedNot specifiedNot specifiedNot specified nih.gov

Note: The data on therapeutic dose effects on lipid parameters were not explicitly detailed as increased in the provided source snippet, focusing more on intestinal changes. nih.gov

Influence on Polyunsaturated Fatty Acid Metabolism (e.g., bisallylic hydroxylation, epoxidation)

This compound has been observed to catalyze the bisallylic hydroxylation of polyunsaturated fatty acids (PUFA) drugbank.com. Bisallylic hydroxylation is a process where a hydroxyl group is introduced at a methylene (B1212753) carbon located between two double bonds in a fatty acid chain nih.gov. Additionally, this compound catalyzes the epoxidation of double bonds within PUFAs, showing a preference for the last double bond drugbank.com. Epoxidation involves the formation of an epoxide ring across a double bond in the fatty acid structure nih.govmdpi.com. These enzymatic activities contribute to the modification of PUFA structures, potentially altering their biological functions.

Cytochrome P450 enzymes are known to oxygenate polyunsaturated fatty acids through various mechanisms, including epoxidation and bisallylic hydroxylation, leading to the formation of hydroxy and epoxy fatty acids nih.govnih.gov. Bisallylic cytochrome P450-hydroxylases transform various fatty acids like linoleic acid, arachidonic acid, and eicosapentaenoic acid into hydroxylated products nih.gov. Epoxidation of PUFAs is a notable metabolic pathway in organs such as the liver and renal cortex, with many arachidonate (B1239269) epoxygenases belonging to the CYP2C gene subfamily nih.gov.

Modulation of Endocannabinoid System Signaling (e.g., metabolism of arachidonoylethanolamide)

This compound has been found to metabolize the endocannabinoid arachidonoylethanolamide (anandamide) drugbank.com. Anandamide (B1667382) is an endogenous lipid mediator that plays a significant role in the endocannabinoid system wikipedia.orgnih.gov. It is synthesized from N-arachidonoyl phosphatidylethanolamine (B1630911) and is primarily degraded by the enzyme fatty acid amide hydrolase (FAAH), which hydrolyzes anandamide into arachidonic acid and ethanolamine (B43304) wikipedia.orgnih.govresearchgate.net.

This compound's metabolism of anandamide results in the formation of epoxyeicosatrienoic acid ethanolamides (EpETrE-EAs), specifically 8,9-, 11,12-, and 14,15-EpETrE-EAs drugbank.com. This metabolic action suggests a potential role for this compound in modulating endocannabinoid system signaling by influencing the levels and types of anandamide metabolites drugbank.com. Human cytochrome P450 enzymes, including CYP3A4, CYP4F2, CYP4X1, and CYP2D6, are also involved in the oxidation of anandamide, forming various lipid metabolites, including epoxides nih.govumich.edu. CYP3A4 plays a predominant role in anandamide epoxidation in human liver microsomes nih.gov.

Data on Anandamide Metabolism by this compound (Based on Search Results)

SubstrateEnzyme/CompoundProductsReference
ArachidonoylethanolamideThis compound8,9-, 11,12-, and 14,15-Epoxyeicosatrienoic acid ethanolamides drugbank.com
ArachidonoylethanolamideFAAHArachidonic acid and ethanolamine wikipedia.orgnih.govresearchgate.net
AnandamideHuman CYP3A45,6-, 8,9-, 11,12-, and 14,15-Epoxyeicosatrienoic acid ethanolamides nih.gov

Role in Retinoid Metabolism

This compound is indicated to play a role in the metabolism of retinoids drugbank.com. Retinoids, including retinol (B82714) (vitamin A) and retinoic acid, are crucial for various biological processes such as cell differentiation and proliferation nih.govresearchgate.netcambridge.orgnih.gov. The metabolism of retinoids involves a series of enzymatic conversions. Retinol is oxidized to retinaldehyde, which is then irreversibly oxidized to retinoic acid by enzymes such as aldehyde dehydrogenases nih.govresearchgate.netcambridge.orgresearchgate.net. Retinoic acid can be further metabolized by cytochrome P450 enzymes, particularly those in the CYP26 family, through hydroxylation at the C-4 position nih.govresearchgate.net.

This compound displays high catalytic activity for the oxidation of all-trans-retinol to all-trans-retinal, a step considered rate-limiting in the biosynthesis of all-trans-retinoic acid drugbank.com. Furthermore, it may be involved in the further metabolism of all-trans-retinoic acid towards 4-hydroxyretinoate, potentially contributing to hepatic all-trans-retinoic acid clearance drugbank.com. Enzymes from the short-chain dehydrogenase/reductase (SDR) family and alcohol dehydrogenases (ADH) are implicated in the oxidation of retinol to retinaldehyde nih.govnih.govbio-rad.com. Retinaldehyde is then oxidized to retinoic acid by enzymes like aldehyde dehydrogenase 1A family members nih.gov. Cytochrome P-450 enzymes, including CYP26A1, B1, and C1, are primarily responsible for the oxidation of retinoic acid nih.gov.

Data on Retinoid Metabolism by this compound and Related Enzymes (Based on Search Results)

SubstrateEnzyme/CompoundProductsRole/PathwayReference
all-trans-retinolThis compoundall-trans-retinalBiosynthesis of all-trans-retinoic acid (rate-limiting step) drugbank.com
all-trans-retinoic acidThis compound4-hydroxyretinoateHepatic clearance (potential role) drugbank.com
RetinolSDR enzymes, ADHRetinaldehydeOxidation of retinol nih.govnih.govbio-rad.com
RetinaldehydeALDH1A family enzymesRetinoic acidOxidation of retinaldehyde nih.gov
Retinoic acidCYP26 family enzymes4-hydroxyretinoate, etc.Oxidation of retinoic acid nih.gov

Veterinary Research: Molecular and Mechanistic Aspects

Investigation of Kitasamycin (B1683686) Tartrate's Biological Effects in Animal Systems Beyond Direct Therapeutic Use

Kitasamycin tartrate has been explored for its effects in animal systems beyond the direct treatment of clinical disease, particularly in the context of growth promotion and disease prevention in livestock and poultry production. ncats.ioapvma.gov.au

Molecular Basis of Growth Promotion and Improved Feed Conversion Ratio in Livestock and Poultry

The use of antibiotics, including macrolides like kitasamycin, as growth promoters in food animals involves administration at low, sub-therapeutic doses. apvma.gov.aufao.orgup.ac.za The precise molecular mechanisms underlying antibiotic-mediated growth promotion and improved feed conversion ratio (FCR) are complex and not fully elucidated, but are believed to involve interactions with the gastrointestinal microbiome. fao.orgxvetgermany.com

One hypothesis is that by controlling or reducing the population of certain bacteria in the gut, potential pathogens are prevented from colonizing the intestinal tract, adhering to the competitive exclusion principle. fao.org This reduction in the burden of subclinical infections or detrimental microbial populations is thought to decrease the inflammatory response and energy expenditure associated with fighting off these microbes. fao.orgkroshd.com Consequently, more energy and nutrients can be directed towards growth and productive processes, leading to improved weight gain and better feed efficiency. fao.orgkroshd.com

Mechanistic Studies on the Prevention of Specific Animal Diseases (e.g., intestinal, respiratory diseases, necrotizing enteritis, swine dysentery)

This compound has demonstrated efficacy in the prevention and treatment of various bacterial diseases in livestock and poultry, including respiratory and intestinal infections. ncats.iogoovetvn.com Its mechanism of action, the inhibition of bacterial protein synthesis, is central to its ability to control these diseases. patsnap.comncats.io

For intestinal diseases like swine dysentery, caused by Brachyspira hyodysenteriae, kitasamycin has shown effectiveness in experimental settings. nih.gov Studies evaluating the minimum inhibitory concentrations (MICs) of kitasamycin against B. hyodysenteriae isolates provide insights into its potential therapeutic and preventative efficacy. nih.gov While macrolide resistance in B. hyodysenteriae has been observed, isolates with low kitasamycin MICs are considered susceptible, and kitasamycin administration has been shown to help control swine dysentery in pigs infected with susceptible strains, reducing the shedding of the bacteria. nih.gov

In poultry, kitasamycin is used for the prevention and treatment of chronic respiratory disease (CRD), which can be caused by mycoplasmas, and has been indicated for the treatment of enteritis. up.ac.zagoovetvn.com Necrotizing enteritis, often caused by Clostridium perfringens, is another intestinal disease where controlling bacterial populations can be critical. nih.gov Although amoxicillin (B794) and zinc bacitracin are often considered treatments for necrotic enteritis, the macrolide class, due to its antibacterial activity, could potentially play a role in managing the bacterial imbalance that contributes to this condition, though specific mechanistic studies on this compound for preventing C. perfringens overgrowth were not detailed in the search results. nih.gov The ability of kitasamycin to inhibit protein synthesis in susceptible bacteria directly impacts their growth and proliferation, thereby preventing or reducing the severity of infections in the respiratory and intestinal tracts. patsnap.comncats.io

In Vitro Sensitivity Profiling of Animal Pathogens (e.g., bovine mycoplasmas, ureaplasmas)

In vitro sensitivity testing is crucial for determining the effectiveness of antibiotics against specific animal pathogens and guiding appropriate antimicrobial use. Studies have investigated the sensitivity of bovine mycoplasmas and ureaplasmas to this compound.

Research has shown that this compound exhibits inhibitory activity against Ureaplasma species isolated from the bovine respiratory tract, genital tract, and eye. nih.gov In one study examining the sensitivity of 66 strains of Ureaplasma sp., this compound demonstrated strong inhibiting activity on all tested strains. nih.gov

Similarly, kitasamycin has been found to be effective in vitro against Mycoplasma bovis and Mycoplasma dispar. asm.org A study evaluating the susceptibilities of M. bovis, M. dispar, and Ureaplasma diversum strains to various antimicrobial agents found that all tested strains of these species were susceptible to kitasamycin. asm.org This suggests that this compound holds promise for treating mycoplasma infections in cattle, such as respiratory tract infections and mastitis caused by M. bovis. asm.org

Data from in vitro sensitivity studies provide essential information on the spectrum of activity of this compound against key veterinary pathogens and help to monitor potential shifts in susceptibility over time.

Table 1: In Vitro Sensitivity of Bovine Mycoplasmas and Ureaplasmas to this compound

Pathogen SpeciesSource of IsolatesThis compound SensitivityNotesSource
Ureaplasma sp.Bovine respiratory tract, genital tract, and eyeStrong inhibiting activityTested against 66 strains; all strains showed strong inhibition. nih.gov
Mycoplasma bovisField strains and type strainSusceptibleAll tested strains were susceptible. asm.org
Mycoplasma disparField strains and type strainSusceptibleAll tested strains were susceptible. asm.org
Ureaplasma diversumField strainsSusceptibleAll tested strains were susceptible. asm.org

Molecular Approaches to Mitigate and Understand Antibiotic Resistance in Animal Production Systems

The emergence and spread of antibiotic resistance in animal production systems is a significant concern with implications for both animal and human health (a "One Health" perspective). fao.orgnih.govnih.gov The use of antibiotics, particularly at sub-therapeutic levels for growth promotion, exerts selective pressure that can favor the development and dissemination of resistant bacteria and antibiotic resistance genes (ARGs). apvma.gov.aufao.orgfao.orgnih.gov

Molecular approaches are essential for understanding the mechanisms of resistance and tracking the epidemiology of resistant strains and genes in animal populations and the environment. These approaches include:

Identification of Resistance Genes and Mutations: Molecular techniques such as PCR and sequencing are used to identify specific genes (e.g., those encoding efflux pumps, modifying enzymes) and mutations (e.g., in ribosomal RNA or proteins) that confer resistance to antibiotics like macrolides. patsnap.comnih.govnih.gov Studies on Brachyspira hyodysenteriae, for instance, have examined mutations in the 23S rRNA gene associated with macrolide resistance. nih.gov

Tracking Mobile Genetic Elements: Resistance genes are often located on mobile genetic elements such as plasmids, transposons, and integrons, which can facilitate their transfer between different bacteria. nih.gov Molecular epidemiology studies utilize techniques like pulsed-field gel electrophoresis (PFGE) or whole-genome sequencing to track the movement of these elements and resistant clones within and between farms. nih.govmdpi.com

Microbiome Analysis: Understanding the impact of antibiotic use on the complex microbial communities in the animal gut (the microbiome) is crucial. nih.gov High-throughput sequencing techniques allow for the characterization of microbial community composition and the identification of changes associated with antibiotic exposure and the presence of resistance genes. nih.gov

Surveillance and Monitoring: Molecular surveillance programs are implemented to monitor the prevalence of antibiotic resistance in key animal pathogens and commensal bacteria. fao.orgnih.gov This involves collecting samples from animals, the farm environment, and potentially the food chain, and using molecular methods to detect resistant bacteria and ARGs. nih.govnih.govmdpi.com Such surveillance provides data on resistance trends and helps inform strategies to mitigate its spread.

While the search results highlight the general importance of molecular approaches in addressing antibiotic resistance in animal production and mention this compound in the context of historical antibiotic use that could contribute to observed resistance profiles, detailed molecular studies specifically on mitigating kitasamycin resistance mechanisms were not extensively described. nih.govmdpi.com However, the principles of identifying resistance determinants, tracking their spread via mobile elements, and understanding microbiome dynamics are universally applicable to macrolide resistance, including resistance to this compound. fao.orgnih.gov Strategies to mitigate resistance involve prudent antimicrobial use, improved biosecurity, and exploring alternatives to antibiotics. fao.orgnih.govava.com.au

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying Kitasamycin tartrate and ensuring its purity in research settings?

  • Methodology : Use a combination of spectroscopic and chromatographic techniques.

  • UV-Vis spectroscopy : Measure absorption in methanol (e.g., peak at 232 nm) and compare to reference spectra .
  • Infrared (IR) spectroscopy : Confirm functional groups (e.g., hydroxyl, carbonyl) via characteristic absorption bands .
  • HPLC with UV detection : Employ a C18 column and mobile phase (e.g., acetonitrile-phosphate buffer) to quantify active components (e.g., Leucomycin A5, A4, A1) and assess purity (>98%) .
    • Purity criteria : Heavy metals ≤30 ppm, water content ≤5.0%, and residue on ignition ≤0.5% .

Q. How does the solubility profile of this compound influence experimental design for formulation studies?

  • Key solubility data : Soluble in water, methanol, and ethanol (99.5%), but insoluble in petroleum ether .
  • Impact on formulation : Aqueous solubility supports injectable formulations, while pH adjustments (3.0–5.0) are critical to maintain clarity and stability. Use ion chromatography to monitor tartaric acid content (8.8–16.1%) for optimal salt formation .

Advanced Research Questions

Q. How can researchers resolve contradictions in compositional analysis of this compound derivatives (e.g., Leucomycin A5 vs. A4)?

  • Challenge : Variability in active component ratios (e.g., Leucomycin A5: 40–70%, A4: 5–25%) due to fermentation or purification processes .
  • Method : Apply gradient HPLC with a strong cation-exchange column (4.6 mm × 8 cm, 57°C) and mobile phase (pH-adjusted buffers). Validate system performance with resolution ≥1.2 between critical pairs (e.g., Leucomycin A5 vs. Josamycin) .
  • Data reconciliation : Cross-reference with mass spectrometry (MS) to confirm acyl group variations (e.g., 3-methylbutyryl in A5 vs. butyryl in A4) .

Q. What experimental strategies optimize HPLC methods for quantifying this compound in complex matrices?

  • Quality by Design (QbD) approach : Use Box-Behnken design to evaluate factors like column temperature, flow rate, and mobile phase composition. Validate robustness via ANOVA (relative standard deviation <1.0% for retention time) .
  • Degradation studies : Stress testing (e.g., acidic/alkaline hydrolysis) coupled with HPLC-MS identifies degradation products (e.g., des-acetyl derivatives) .

Q. How does pH affect the stability and clarity of this compound solutions, and how can this be systematically evaluated?

  • Experimental design :

  • Prepare solutions across pH 3.0–5.0 and monitor clarity (UV-Vis turbidity at 570 nm) .
  • Use ion chromatography to correlate tartaric acid content (8.8–16.1%) with pH stability .
    • Key finding : Solutions outside pH 3.4–5.0 exhibit precipitation due to incomplete salt formation or hydrolysis .

Q. What validated microbial assays are recommended for determining the potency of this compound?

  • Cylinder-plate method : Use Bacillus subtilis ATCC 6633 as the test organism. Prepare agar plates with medium containing 1% peptone and 0.5% yeast extract. Calibrate against reference standards (1300–1500 µg/mg potency) and validate with linearity (R² >0.99) and precision (RSD <5%) .

Q. How to evaluate excipient compatibility in this compound formulations using advanced analytical techniques?

  • GC-MS/HPLC screening : Analyze volatile leachables (e.g., from rubber stoppers) under accelerated storage conditions (40°C/75% RH). Correlate with solution clarity via multivariate regression .
  • Compatibility criteria : Excipients (e.g., stabilizers) must not alter pH beyond 3.0–5.0 or introduce heavy metals .

Q. What methodologies quantify tartaric acid content in this compound and assess its role in salt formation?

  • Ion chromatography : Use a Dionex ICS-5000 system with suppressed conductivity detection. Validate with spike-recovery tests (98–102%) and correlate tartaric acid levels (8.8–16.1%) with pH and clarity .
  • Salt formation rationale : Excess tartaric acid improves solubility but risks crystallization; stoichiometric balance ensures optimal bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.